molecular formula C14H10O2Se2 B14681995 Dibenzoyl diselenide CAS No. 38572-13-3

Dibenzoyl diselenide

Cat. No.: B14681995
CAS No.: 38572-13-3
M. Wt: 368.2 g/mol
InChI Key: SDKYCTXRBKQSMB-UHFFFAOYSA-N
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Description

Dibenzoyl diselenide is an organoselenium compound with the chemical formula (C_{14}H_{10}O_{2}Se_{2}) It is characterized by the presence of two benzoyl groups attached to a diselenide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzoyl diselenide can be synthesized through the reaction of benzoyl chloride with sodium selenide. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Dibenzoyl diselenide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form seleninic acids.

    Reduction: It can be reduced to form selenols.

    Substitution: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Seleninic acids.

    Reduction: Selenols.

    Substitution: Compounds with different functional groups replacing the benzoyl groups.

Scientific Research Applications

Dibenzoyl diselenide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzoyl diselenide involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. It can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: Dibenzoyl diselenide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual benzoyl groups provide stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

38572-13-3

Molecular Formula

C14H10O2Se2

Molecular Weight

368.2 g/mol

IUPAC Name

Se-benzoylselanyl benzenecarboselenoate

InChI

InChI=1S/C14H10O2Se2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

SDKYCTXRBKQSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[Se][Se]C(=O)C2=CC=CC=C2

Origin of Product

United States

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